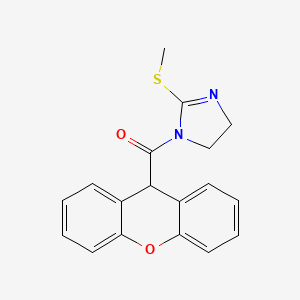
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole is a complex organic compound that features a unique combination of functional groups, including a xanthene core, an imidazole ring, and a methylsulfanyl group
Mechanism of Action
Target of Action
CCG-28777, also known as (2-(methylthio)-4,5-dihydro-1H-imidazol-1-yl)(9H-xanthen-9-yl)methanone, primarily targets the Rho/MRTF/SRF transcription pathway . This pathway is involved in the regulation of various cellular functions and has emerged as a promising therapeutic target for pharmacological intervention in multiple diseases .
Mode of Action
CCG-28777 acts by inhibiting the Rho/MRTF/SRF pathway . It disrupts the SRF transcription, which in turn affects the downstream cellular processes . The direct molecular target of ccg-28777 is still unclear .
Biochemical Pathways
CCG-28777 affects the Rho pathway-mediated signaling and activation of serum response factor (SRF) transcription . It displays activity in several in vitro cancer cell functional assays . It acts at or downstream of MLK1 and upstream of SRF, blocking MLK1 nuclear localization .
Pharmacokinetics
It has been noted that the in vivo potency and pharmacokinetics of the lead compound were modest, making it unsuitable for long-term efficacy studies . Efforts have been made to improve both the metabolic stability and solubility of the compound, resulting in the identification of two analogs achieving over 10-fold increases in plasma exposures in mice .
Result of Action
CCG-28777 has been shown to have significant effects on cellular processes. It has been demonstrated to inhibit the development of bleomycin-induced dermal fibrosis in mice . In vitro, it has been shown to upregulate TAZ expression to increase osteogenesis and decrease adipogenesis of bone marrow mesenchymal stem cells (BMSCs) . It also attenuates bleomycin-induced pulmonary fibrosis and lung senescence in murine models, concomitantly ameliorating lung function impairment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the xanthene core, which can be functionalized to introduce the carbonyl group. The imidazole ring is then constructed through cyclization reactions, and the methylsulfanyl group is introduced via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Halogenated reagents and bases like sodium hydride (NaH) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.
Scientific Research Applications
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(methylsulfanyl)-1-(9H-xanthene-9-carbonyl)-4,5-dihydro-1H-imidazole: shares similarities with other xanthene derivatives and imidazole-containing compounds.
Xanthene-9-carbonyl chloride: A related compound used in similar synthetic applications.
Methyl 2-(2-(9H-xanthene-9-carbonyl)hydrazinecarbothioamido)-5-(diethylcarbamoyl)-4-methylthiophene-3-carboxylate: Another complex molecule with a xanthene core.
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in research and industry.
Properties
IUPAC Name |
(2-methylsulfanyl-4,5-dihydroimidazol-1-yl)-(9H-xanthen-9-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c1-23-18-19-10-11-20(18)17(21)16-12-6-2-4-8-14(12)22-15-9-5-3-7-13(15)16/h2-9,16H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAUJEYXMYGLAKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NCCN1C(=O)C2C3=CC=CC=C3OC4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)furan-3-carboxylate](/img/structure/B2826639.png)
![1-(azepan-1-yl)-2-(2-(methylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2826640.png)
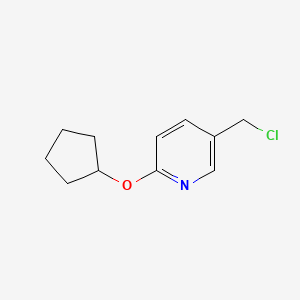
![4-[(prop-2-en-1-yl)carbamoyl]benzoic acid](/img/structure/B2826643.png)
![N-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]naphthalene-2-carboxamide](/img/structure/B2826647.png)

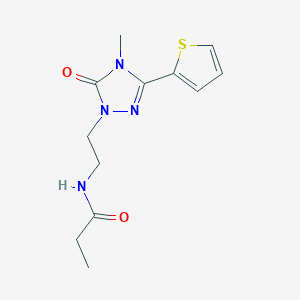
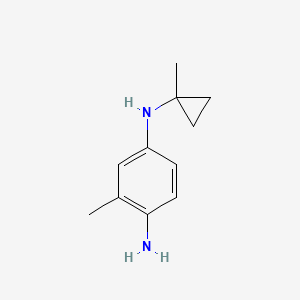
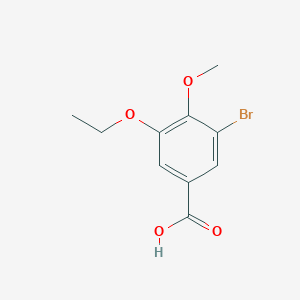
![3-cyclopropyl-4-methyl-1-[(pyridin-3-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2826654.png)
![2-{[1-(4-methoxybenzoyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2826655.png)
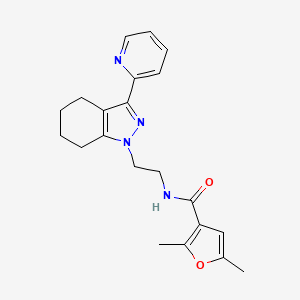
![1-[(4-methylphenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]-1,2-dihydropyridine-3-carboxamide](/img/structure/B2826659.png)
